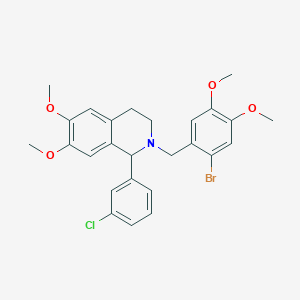![molecular formula C23H17ClN2O2 B5144426 3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5144426.png)
3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as BCI-121, and it is a potent inhibitor of the protein kinase CK2, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide involves the inhibition of the protein kinase CK2, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in various types of cancer and is associated with tumor growth and metastasis. BCI-121 binds to the ATP-binding site of the CK2 enzyme, preventing the phosphorylation of its downstream targets and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide are primarily related to its role as a potent inhibitor of the protein kinase CK2. Several studies have shown that BCI-121 can induce apoptosis in cancer cells by inhibiting CK2 activity and preventing the phosphorylation of its downstream targets. In addition, BCI-121 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
実験室実験の利点と制限
One of the main advantages of using 3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide in lab experiments is its potent inhibitory activity against the protein kinase CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using BCI-121 is its relatively low solubility in water, which can make it challenging to use in certain types of experiments.
将来の方向性
There are several potential future directions for research on 3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide. One area of interest is the development of novel anticancer drugs based on BCI-121 and other CK2 inhibitors. Another potential direction is the study of the role of CK2 in other diseases and cellular processes. Finally, there is a need for further research on the pharmacokinetics and toxicity of BCI-121 to better understand its potential applications in clinical settings.
合成法
The synthesis of 3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide involves a multi-step process that starts with the reaction of 4-chloroaniline with 6-methyl-2-benzoxazolamine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with 4-bromobenzaldehyde to form the corresponding imine, which is subsequently reduced to the amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with acryloyl chloride in the presence of a base such as triethylamine to form the desired product.
科学的研究の応用
3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its role as a potent inhibitor of the protein kinase CK2, which is overexpressed in various types of cancer and is associated with tumor growth and metastasis. Several studies have shown that BCI-121 can inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for the development of novel anticancer drugs.
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c1-15-2-12-20-21(14-15)28-23(26-20)17-6-10-19(11-7-17)25-22(27)13-5-16-3-8-18(24)9-4-16/h2-14H,1H3,(H,25,27)/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCSKQLUKFVAIS-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(5-phenylpentanoyl)piperidine](/img/structure/B5144350.png)
![4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B5144363.png)
![N-[1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5144365.png)


![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(5-fluoro-1H-benzimidazol-2-yl)-N-methylethanamine](/img/structure/B5144379.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B5144404.png)

![4-ethoxy-N-({[4-hydroxy-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5144415.png)
![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5144416.png)

![3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5144436.png)
![2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5144444.png)